

In-Depth Technical Guide to 1-isocyanato-3,5-dimethoxybenzene

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Compound of Interest

Compound Name: 1-Isocyanato-3,5-dimethoxybenzene

Cat. No.: B1333711

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Introduction

1-isocyanato-3,5-dimethoxybenzene, also known as 3,5-dimethoxyphenyl isocyanate, is an aromatic isocyanate compound characterized by a benzene ring substituted with an isocyanate group and two methoxy groups at positions 3 and 5. This arrangement of functional groups imparts specific reactivity and potential for use as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The electron-donating nature of the methoxy groups can influence the reactivity of the isocyanate moiety, making it a subject of interest for creating derivatives with tailored properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-isocyanato-3,5-dimethoxybenzene** is presented below. While experimental data for some properties are limited, available information from various sources has been compiled for a comprehensive overview.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₃	
Molecular Weight	179.17 g/mol	
CAS Number	54132-76-2	
Appearance	Not explicitly stated, likely a solid at room temperature given the melting point.	
Melting Point	33-36 °C	[1]
Boiling Point	Data not available	[2]
Solubility	Data not available. Expected to be soluble in common organic solvents like toluene, dichloromethane, and ethyl acetate.	[3]
Predicted Mass Spectrometry	[M+H] ⁺ : 180.06552, [M+Na] ⁺ : 202.04746	

Spectroscopic Data

Detailed experimental spectroscopic data for **1-isocyanato-3,5-dimethoxybenzene** is not readily available in the public domain. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) functional group, typically appearing around 2250-2280 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching from the methoxy groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. Due to the symmetry of the molecule, the two protons at the 2 and 6 positions of the benzene ring would be equivalent, as would the proton at the 4 position. The methoxy groups at positions 3 and 5 would also be equivalent.
- ^{13}C NMR: The carbon NMR spectrum would show characteristic peaks for the isocyanate carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methoxy carbons.

Synthesis

A common method for the synthesis of **1-isocyanato-3,5-dimethoxybenzene** involves the phosgenation of 3,5-dimethoxyaniline.[\[6\]](#)

Experimental Protocol: Synthesis of 1-isocyanato-3,5-dimethoxybenzene[\[7\]](#)

Materials:

- 3,5-dimethoxyaniline
- Toluene
- Phosgene (or a phosgene equivalent such as triphosgene)
- Ethyl acetate
- Magnesium sulfate

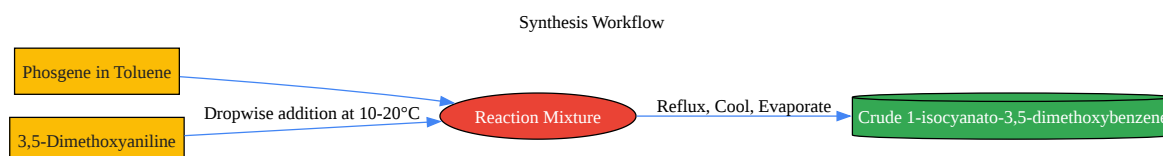
Procedure:

- A solution of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) is added dropwise to a toluene solution containing phosgene (20 g) at a temperature of 10° to 20° C.
- The resulting mixture is gradually heated and then refluxed for 30 minutes.
- After reflux, the mixture is cooled to room temperature.

- The solvent is removed by distillation under reduced pressure to yield crude (3,5-dimethoxy)phenyl isocyanate (9.8 g).

Work-up and Purification (to form the methyl carbamate derivative for characterization):

- The crude isocyanate is added to a methanol solution (50 ml) containing triethylamine (1 g).
- The mixture is allowed to stand at room temperature for 12 hours.
- The solution is then poured into ice-water and extracted with ethyl acetate.
- The organic extract is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.
- The resulting residue can be purified by silica gel chromatography.



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Synthesis of **1-isocyanato-3,5-dimethoxybenzene**.

Reactivity

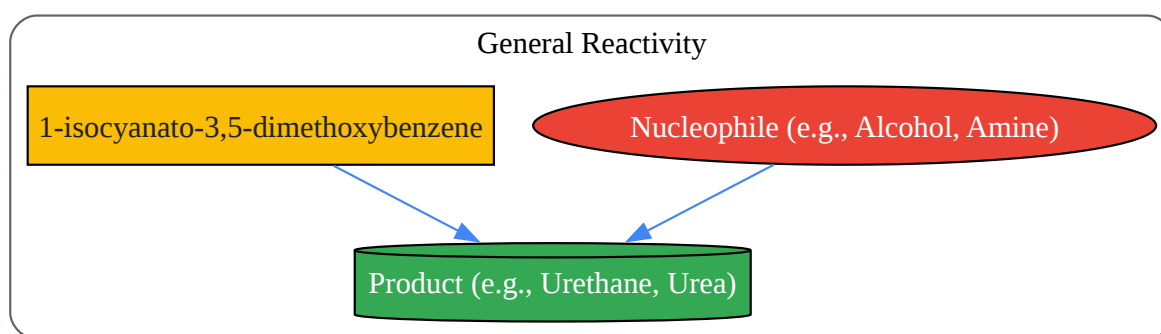
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The reactivity of **1-isocyanato-3,5-dimethoxybenzene** is influenced by the two electron-donating methoxy groups on the aromatic ring.

Reaction with Alcohols

Isocyanates react with alcohols to form urethanes (carbamates). This reaction is fundamental in polyurethane chemistry. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group.[7][8] The rate of this reaction can be influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. The electron-donating methoxy groups in **1-isocyanato-3,5-dimethoxybenzene** may slightly decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Reaction with Amines

The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of ureas.[9][10] This reaction is generally faster than the reaction with alcohols. The nucleophilic nitrogen of the amine attacks the isocyanate carbon.



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General reactivity with nucleophiles.

Biological Activity and Potential Applications

While there is limited specific information on the biological activity of **1-isocyanato-3,5-dimethoxybenzene**, derivatives of dimethoxybenzene have been investigated for various pharmacological activities.[11][12] For instance, some dimethoxybenzene derivatives have shown potential as inhibitors of viral infections.[12] Furthermore, methoxy derivatives of other aromatic compounds have been synthesized to enhance their bioavailability and pharmacological activities, including anti-platelet and anti-proliferative effects.[13]

The isocyanate group is known to be highly reactive towards biological nucleophiles, such as the amino and sulfhydryl groups of proteins. This reactivity is the basis for the use of isocyanates in the development of covalent inhibitors and chemical probes for studying biological systems. Given this, **1-isocyanato-3,5-dimethoxybenzene** could serve as a valuable scaffold for the design of targeted covalent inhibitors in drug discovery programs. The dimethoxy substitution pattern offers opportunities for further structural modifications to optimize binding and reactivity with specific biological targets.

Safety Information

Isocyanates are known to be hazardous chemicals. They are typically toxic, irritants, and can be sensitizers. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling **1-isocyanato-3,5-dimethoxybenzene**. All work should be conducted in a well-ventilated fume hood.

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